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Compound of Interest

Compound Name: 4-Iodo-3,5-dimethylbenzamide

CAS No.: 1206679-91-5

Cat. No.: B1521850

Get Quote

A Critical Intermediate for Eluxadoline (Viberzi)

Executive Summary
4-Iodo-3,5-dimethylbenzamide (CAS: 1206679-91-5) is a sterically congested aryl halide

scaffold serving as the electrophilic "warhead" in the GMP synthesis of Eluxadoline, a drug

approved for the treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D).[1]

Its structural uniqueness lies in the 3,5-dimethyl "picket fence" surrounding the 4-iodo position.

This steric bulk serves two functions: it directs regioselectivity during cross-coupling reactions

(preventing unwanted side reactions) and, in the final drug molecule, restricts bond rotation to

lock the pharmacophore into a bioactive conformation while retarding metabolic oxidation.

Molecular Characterization & Properties
The molecule features a benzamide core functionalized to balance stability with reactivity.
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Property Data Contextual Significance

Molecular Formula C₉H₁₀INO Halogenated Benzamide

Molecular Weight 275.09 g/mol
Heavy atom effect (Iodine)

dominates mass

Appearance Off-white to pale yellow solid

Typical for aryl iodides; color

deepens upon light exposure

(iodine liberation)

Melting Point 277–280 °C (Predicted)

High lattice energy due to

intermolecular Hydrogen

Bonding (Amide)

Solubility DMSO, DMF, DMA
Poor solubility in non-polar

solvents due to amide polarity

Reactivity C–I Bond (Electrophile)

Activated for Pd-catalyzed

Cross-Coupling

(Negishi/Suzuki)

Structural Analysis: The Ortho-Effect
The 3,5-dimethyl substitution pattern creates a significant ortho-effect.

Steric Shielding: The methyl groups physically block nucleophilic attack at the carbon-iodine

bond unless a specific catalyst (e.g., Palladium with bulky phosphine ligands) is used.

Electronic Activation: While sterically hindering, the methyl groups are electron-donating

(inductive effect), which increases the electron density of the aromatic ring. However, the

iodine atom remains the weakest bond, ensuring chemoselective oxidative addition during

catalysis.

Synthetic Pathways
The synthesis of 4-Iodo-3,5-dimethylbenzamide typically proceeds via the functionalization of

3,5-dimethylbenzonitrile or 3,5-dimethylbenzoic acid.
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Pathway A: Nitrile Hydrolysis (Industrial Route)
This route is preferred for scaling due to the availability of the nitrile precursor and the atom

economy of the hydrolysis step.

Precursor: 4-Iodo-3,5-dimethylbenzonitrile (CAS: 1227311-09-2).

Transformation: Controlled Hydrolysis.

Reagents: H₂O₂, NaOH (Radziszewski reaction conditions) or Acidic Hydrolysis (H₂SO₄).

Outcome: Conversion of the cyano group (-CN) to the primary amide (-CONH₂) without

deiodination.

Pathway B: Iodination of 3,5-Dimethylbenzamide
Direct electrophilic aromatic substitution is challenging due to the deactivating nature of the

amide group and the specific directing effects required.

Challenge: The amide group is meta-directing. The methyl groups are ortho/para-directing.

Result: Iodination tends to occur, but controlling mono-iodination at the 4-position

(sandwiched between methyls) requires forcing conditions or oxidative iodination (I₂/Periodic

Acid).
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dimethylbenzamide
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Figure 1: The primary industrial synthetic pathway involves the iodination of the nitrile followed

by controlled hydrolysis to the amide.

Application in Drug Design: Eluxadoline Synthesis
The defining application of this molecule is its role as the Electrophilic Coupling Partner in the

synthesis of Eluxadoline. It provides the "4-carbamoyl-2,6-dimethylphenyl" moiety.[2][3]
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The Negishi Coupling Protocol
Research indicates that a Negishi Coupling is the superior method for connecting this sterically

hindered aryl iodide to the amino acid backbone of Eluxadoline. The zinc reagent tolerates the

amide functionality and overcomes the steric hindrance of the methyl groups better than

standard Suzuki conditions.

Experimental Workflow (Self-Validating Protocol)
Objective: Couple 4-Iodo-3,5-dimethylbenzamide with a Zinc-Homoalanine derivative.

Reagent Preparation (Zinc Species):

Generate the organozinc reagent in situ by treating the corresponding iodo-amino acid

derivative with activated Zinc dust in dry DMA/2-Methyl-THF at -15°C.

Validation: The disappearance of the starting alkyl iodide by TLC/HPLC confirms formation

of the Zinc reagent.

Catalytic System:

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].

Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃].[2]

Rationale: The bulky o-tolyl phosphine ligand is crucial. It facilitates the oxidative addition

of the Pd catalyst into the sterically hindered C–I bond of the benzamide.

Coupling Reaction:

Add the 4-Iodo-3,5-dimethylbenzamide solution to the catalyst mixture.

Transfer the pre-cooled Zinc reagent to this mixture.[2]

Conditions: Heat to 45°C for 2–4 hours.

Monitoring: HPLC should show the consumption of the aryl iodide (Rt ~ X min) and the

formation of the coupled product (Rt ~ Y min).
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Workup:

Quench with 1N HCl (destroys remaining Zn reagents).

Extract with Ethyl Acetate.[2]

Purify via crystallization or silica chromatography.
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Figure 2: The Negishi coupling strategy utilized to overcome steric hindrance and install the

benzamide headgroup onto the Eluxadoline scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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